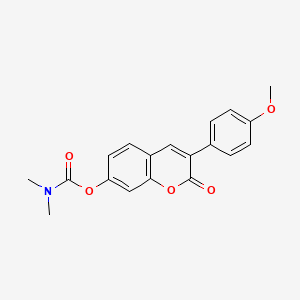

3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl dimethylcarbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

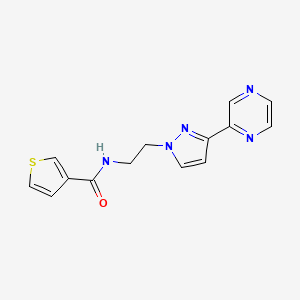

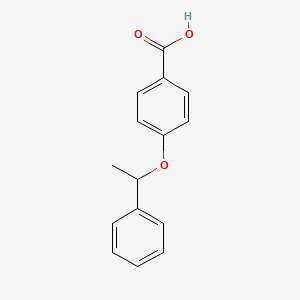

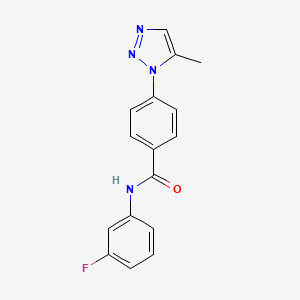

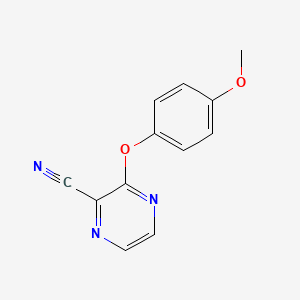

The compound “3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl dimethylcarbamate” is a complex organic molecule. It contains a chromene ring (a heterocyclic compound consisting of a benzene ring fused to a pyran ring), a methoxyphenyl group (a phenyl ring with a methoxy substituent), and a dimethylcarbamate group (derived from carbamic acid and includes two methyl groups). These functional groups suggest that this compound may have interesting chemical and biological properties .

Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, would consist of a chromene ring system with a 2-oxo substituent (a carbonyl group at the 2-position), a 4-methoxyphenyl group at the 3-position, and a dimethylcarbamate group also at the 7-position of the chromene ring . Detailed structural analysis would require techniques such as NMR spectroscopy, X-ray crystallography, or computational chemistry methods .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The carbonyl group in the 2-oxo substituent could be involved in nucleophilic addition reactions. The methoxy group on the phenyl ring could direct electrophilic aromatic substitution to the ortho and para positions .Physical And Chemical Properties Analysis

Predicting the exact physical and chemical properties of this compound (such as melting point, boiling point, solubility, etc.) would require experimental data or detailed computational analysis .Applications De Recherche Scientifique

Synthesis and Biological Activity

The compound 3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl dimethylcarbamate is part of a broader class of chemicals with diverse scientific research applications. Research into similar compounds reveals insights into their synthesis, biological activities, and potential uses in various fields, including medicinal chemistry and materials science.

Synthesis Approaches : A study explored the synthesis and analgesic activity of stereoisomers related to 3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl dimethylcarbamate, highlighting the methods for achieving high optical purity and the impact of stereochemistry on analgesic effects (Pavlova et al., 2015).

Antibacterial and Anti-inflammatory Properties : A study on microwave-assisted synthesis of compounds based on coumarin-pyrazole hybrid, closely related to the structure of 3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl dimethylcarbamate, demonstrated antibacterial and anti-inflammatory activities. This research opens up possibilities for developing new chemotherapeutics (Chavan & Hosamani, 2018).

Anticancer Activities : The synthesis and characterization of ruthenium flavanol complexes, incorporating similar chromenone structures, have shown significant cytotoxic potential against breast cancer cell lines. This suggests potential applications in cancer treatment (Singh et al., 2017).

Antimicrobial Effects : Research into new derivatives of 4-hydroxy-chromen-2-one, which shares structural similarities with the compound , reported high levels of bacteriostatic and bactericidal activity. This indicates potential use in combating bacterial infections (Behrami & Dobroshi, 2019).

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

[3-(4-methoxyphenyl)-2-oxochromen-7-yl] N,N-dimethylcarbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO5/c1-20(2)19(22)24-15-9-6-13-10-16(18(21)25-17(13)11-15)12-4-7-14(23-3)8-5-12/h4-11H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEMJSMFBXYGHLK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)OC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl dimethylcarbamate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-(Methylamino)cyclopropyl]ethanol;hydrochloride](/img/structure/B2720960.png)

![[3-[(E)-2-cyano-3-(2-fluoroanilino)-3-oxoprop-1-enyl]phenyl] naphthalene-1-carboxylate](/img/structure/B2720962.png)

![6-Ethyl-1,3-dimethyl-5-(naphthalen-1-ylmethylsulfanyl)pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2720963.png)

![N-(3-bromophenyl)-1-(3,4-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2720971.png)

![6,7-Difluoro-1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one hydrochloride](/img/structure/B2720974.png)

![2-((6-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2720975.png)

![3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrole-2-sulfonate](/img/structure/B2720979.png)